molecular formula C11H19N3O B1268250 Hydrazinecarboxamide, 2-(1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene)- CAS No. 10281-41-1

Hydrazinecarboxamide, 2-(1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene)-

Cat. No.: B1268250
CAS No.: 10281-41-1
M. Wt: 209.29 g/mol
InChI Key: QCEFOIDJHJPYIB-UHFFFAOYSA-N
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Description

Hydrazinecarboxamide, 2-(1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene)- is a useful research compound. Its molecular formula is C11H19N3O and its molecular weight is 209.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality Hydrazinecarboxamide, 2-(1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hydrazinecarboxamide, 2-(1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene)- including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Analysis and Properties

  • The first crystal structure of a rigid asymmetric semicarbazone derived from hydrazinecarboxamide, including (IR)-(+)1,7,7-trimethylbicyclo[2.2.1]hept-2-ylene-, is described, revealing a fused hydrogen-bonded polymeric non-centrosymmetric structure. This highlights its significance in structural chemistry and potential applications in material sciences (Robinson, Meyers, & Kolb, 1994).

Synthesis and Chemical Behavior

  • A study on the synthesis of 2-Propyl-N′-[1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene]pentanehydrazide through the Einhorn variation of the Schotten–Baumann method shows the compound's potential in creating new chemical entities. This research contributes to our understanding of novel synthesis pathways in organic chemistry (Nesterkina et al., 2020).

Potential Therapeutic Applications

  • The synthesis and evaluation of N-Substituted 1,7,7-trimethyl-2-piperidinobicyclo[2.2.1]hept-2-ene 5-carboxamides and 1,7,7-trimethylbicyclo[2.2.1]heptan-2-one 3-carboxamides reveal their potential in developing treatments for conditions like hypertension and arrhythmia, demonstrating the compound's medicinal chemistry applications (Ranise et al., 1982).

Antimicrobial Properties

  • Research into semicarbazone derivatives, such as the synthesis and characterization of two new semicarbazone derivatives, shows that these compounds exhibit antibacterial properties, indicating their potential in developing new antimicrobial agents (Chia et al., 2013).

Molecular and Chemical Kinetics

  • A density functional theory study of the formation mechanism of various semicarbazones, including those derived from hydrazinecarboxamide, provides insights into their chemical kinetics and reaction pathways. This information is crucial for understanding and optimizing chemical reactions in pharmaceutical and synthetic chemistry (Abdulfatai et al., 2015).

Properties

IUPAC Name

[(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene)amino]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O/c1-10(2)7-4-5-11(10,3)8(6-7)13-14-9(12)15/h7H,4-6H2,1-3H3,(H3,12,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCEFOIDJHJPYIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(=NNC(=O)N)C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10327614
Record name Hydrazinecarboxamide, 2-(1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10327614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10281-41-1
Record name Hydrazinecarboxamide, 2-(1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10327614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Hydrazinecarboxamide, 2-(1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene)-
Reactant of Route 2
Hydrazinecarboxamide, 2-(1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene)-
Reactant of Route 3
Hydrazinecarboxamide, 2-(1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene)-
Reactant of Route 4
Hydrazinecarboxamide, 2-(1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene)-
Reactant of Route 5
Hydrazinecarboxamide, 2-(1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene)-
Reactant of Route 6
Hydrazinecarboxamide, 2-(1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene)-

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